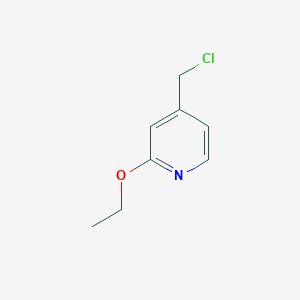![molecular formula C14H22ClN3 B1427597 1-[4-(4-Chlorphenyl)piperazin-1-yl]-2-methylpropan-2-amin CAS No. 1306199-31-4](/img/structure/B1427597.png)
1-[4-(4-Chlorphenyl)piperazin-1-yl]-2-methylpropan-2-amin
Übersicht
Beschreibung
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine is a chemical compound with the molecular formula C14H22ClN3 It is a derivative of piperazine and contains a chlorophenyl group, which contributes to its unique chemical properties
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of receptor binding and signal transduction pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine typically involves the reaction of 4-chlorophenylpiperazine with 2-methyl-2-aminopropane under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial steps involve the preparation of the starting materials, followed by their reaction under controlled conditions. The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wirkmechanismus
The mechanism by which 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors, leading to the activation or inhibition of signaling pathways that regulate various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Trazodone
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane
Other piperazine derivatives
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-14(2,16)11-17-7-9-18(10-8-17)13-5-3-12(15)4-6-13/h3-6H,7-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZRCEKHCFNXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1427518.png)







![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)


